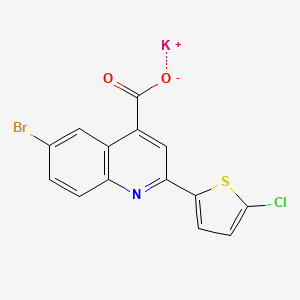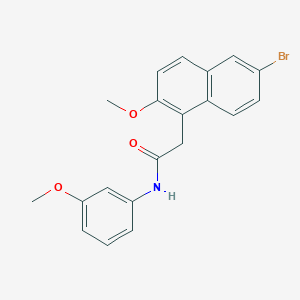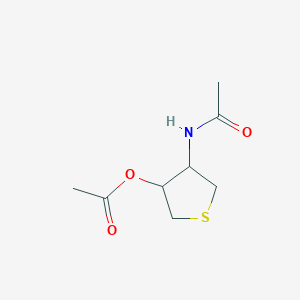![molecular formula C21H33NO3 B5028574 ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5028574.png)
ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate, also known as JNJ-5207852, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and has been shown to exhibit promising pharmacological properties.
作用機序
The mechanism of action of ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate is complex and involves modulation of multiple signaling pathways. It has been shown to act as an antagonist at the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are involved in the regulation of mood, cognition, and behavior. Additionally, it has been shown to bind to the sigma-1 receptor, which is involved in the regulation of pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects
Ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate has been shown to exhibit several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. Additionally, it has been shown to exhibit anti-inflammatory and analgesic effects, which are beneficial in the treatment of pain and inflammation.
実験室実験の利点と制限
The advantages of using ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate in lab experiments include its potent activity against several targets, its ability to modulate multiple signaling pathways, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex mechanism of action, its potential for off-target effects, and the need for further studies to fully understand its pharmacological properties.
将来の方向性
There are several future directions for the study of ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate. These include the development of more selective and potent analogs, the investigation of its potential therapeutic applications in various neuropsychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for drug-drug interactions.
Conclusion
In conclusion, ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its complex mechanism of action and potent activity against multiple targets make it a promising candidate for the treatment of various neuropsychiatric disorders. However, further studies are needed to fully understand its pharmacological properties and potential for clinical use.
合成法
The synthesis of ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate involves the reaction of 4-(hexyloxy)benzylamine with ethyl 3-piperidinecarboxylate in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques, including chromatography.
科学的研究の応用
Ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent activity against several targets, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor. These targets are involved in various physiological and pathological processes, including pain, inflammation, and neuropsychiatric disorders.
特性
IUPAC Name |
ethyl 1-[(4-hexoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-3-5-6-7-15-25-20-12-10-18(11-13-20)16-22-14-8-9-19(17-22)21(23)24-4-2/h10-13,19H,3-9,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDGVQWUFQGKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5028492.png)

![10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride](/img/structure/B5028499.png)
![4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenol](/img/structure/B5028501.png)

![N-(5-methyl-3-isoxazolyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5028523.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028531.png)
![2,4-dibromo-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5028535.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5028569.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]dipyrrolidine dihydrochloride](/img/structure/B5028582.png)
![N-{[4-allyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B5028587.png)

